molecular formula C55H104O6 B3026109 9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester

9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester

Cat. No.: B3026109
M. Wt: 861.4 g/mol
InChI Key: CEVPRHCZJFIBIM-FVDSYPCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for 1,3-Diheptadecanoyl-2-Oleoyl-rac-glycerol are not readily available in the literature.
  • industrial production methods likely involve enzymatic or chemical esterification of glycerol with heptadecanoic and oleic acids.
  • Chemical Reactions Analysis

      Reactions: As an ester, this compound can undergo various reactions, including hydrolysis, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: Hydrolysis yields glycerol and the corresponding fatty acids.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action likely involves its amphiphilic nature, affecting lipid-based processes.
    • It may interact with cell membranes, influencing membrane fluidity and permeability.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
    • Similar Compounds: Other glycerol esters, such as monoolein and monopalmitin.

    Properties

    IUPAC Name

    1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25-
    Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CEVPRHCZJFIBIM-FVDSYPCUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C55H104O6
    Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    861.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
    Reactant of Route 6
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    9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester

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